molecular formula C22H21ClN4O2S B11970989 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11970989
M. Wt: 440.9 g/mol
InChI Key: MJFCAKYNLHDGAY-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl and phenylethylthio groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(1-phenylethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C22H21ClN4O2S/c1-14(16-7-5-4-6-8-16)30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)13-15-9-11-17(23)12-10-15/h4-12,14H,13H2,1-3H3

InChI Key

MJFCAKYNLHDGAY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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